molecular formula C20H22N2O4 B2812365 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide CAS No. 483359-65-5

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

Cat. No.: B2812365
CAS No.: 483359-65-5
M. Wt: 354.406
InChI Key: OHQAJBSPPHKIPZ-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone with a cyano group at the C2 position, a 3,4-dimethoxyphenyl substituent at C3, and an N-(2-ethoxyphenyl) amide group. Its molecular formula is C₂₀H₂₁N₂O₄ (calculated molecular weight: 353.40 g/mol). The compound has been listed as a discontinued product by CymitQuimica, with CAS numbers 1135282-90-4 and 483359-65-5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then reacted with 2-ethoxyaniline under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings can participate in π-π interactions with proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and synthetic yields.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Data References
2-Cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide (Target) C₂₀H₂₁N₂O₄ C2-cyano, C3-(3,4-dimethoxyphenyl), N-(2-ethoxyphenyl) 353.40* Discontinued; no yield or activity data provided
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ Benzamide, 3,4-dimethoxyphenethylamine backbone 285.34 80% synthetic yield; m.p. 90°C; NMR data available
2-Cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide C₁₅H₁₃Cl₂N₂O₃S C2-cyano, dichlorophenyl, enamide structure 320.34 Chloro substituents increase lipophilicity; no yield data
3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (193) C₂₆H₂₅FN₄O₃S Propanamide, pyridinyl-imidazolyl group, 4-fluorophenyl, methylthio 492.57 57% synthetic yield; CK1δ inhibitor (97% HPLC purity)
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide C₁₉H₂₀N₂O₃ Propanamide, indol-4-yl group 324.38 logP = 2.52; polar surface area = 47.46 Ų; moderate solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (Brufalgin) C₂₃H₃₁NO₃ Propanamide, 4-isobutylphenyl, 3,4-dimethoxyphenethylamine 369.51 Bulkier substituents; potential steric effects in binding

*Calculated based on molecular formula.

Key Structural and Functional Comparisons

Backbone and Functional Groups: The target compound’s cyano group distinguishes it from analogs like Rip-B (benzamide) and compound 193 (propanamide without cyano). Compared to 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide , the N-(2-ethoxyphenyl) group in the target compound reduces hydrogen-bond donor capacity (2 vs. 2 in the indole analog) but increases lipophilicity (ethoxyphenyl vs. indole).

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl moiety in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing dichlorophenyl group in the enamide analog . This difference likely impacts electronic properties and substrate-receptor interactions.
  • Bulk and Steric Effects : Brufalgin’s 4-isobutylphenyl group introduces significant steric bulk compared to the target compound’s ethoxyphenyl, which may hinder binding to compact active sites .

Physicochemical Properties :

  • The indole-containing analog has a lower molecular weight (324.38 vs. 353.40) and higher polar surface area (47.46 Ų), implying better aqueous solubility than the target compound.

Research Implications

  • Medicinal Chemistry: The cyano group in the target compound may serve as a reactive handle for further derivatization, akin to pro-drug strategies. Its discontinuation highlights the need for optimizing stability or activity in similar scaffolds.
  • Structure-Activity Relationships (SAR) : The superior yield of Rip-B versus compound 193 underscores the impact of substituents on synthetic efficiency. Fluorine and methylthio groups in compound 193 may enhance target affinity but complicate synthesis.

Biological Activity

The compound 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is a member of the cyanoamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.40 g/mol

The compound features a cyano group, two methoxy substituents on the phenyl ring, and an ethoxy group, which may influence its solubility and biological activity.

Research indicates that compounds with similar structures often exhibit cytotoxic effects through the induction of apoptosis in cancer cells. The proposed mechanisms include:

  • Caspase Activation : Activation of caspase-3 has been noted in other similar compounds, leading to programmed cell death in cancerous cells .
  • DNA Fragmentation : Induction of DNA fragmentation is a common pathway for cytotoxic agents, suggesting that this compound may also trigger such responses .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of this compound against various cancer cell lines reveals significant findings:

Cell Line IC50 (µM) Notes
Colon Cancer<10Highly sensitive
Leukemia<20Induces apoptosis via caspase activation
Normal Fibroblasts>100Selective toxicity towards cancer cells

These results indicate that the compound exhibits preferential toxicity towards neoplastic cells compared to normal cells.

Case Studies and Research Findings

  • Study on Colon Cancer Cells :
    • A study conducted on colon cancer cell lines showed that this compound had an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating its potential as a more effective treatment option .
  • Leukemia Cell Line Analysis :
    • In another study focusing on leukemia cell lines, the compound demonstrated strong cytotoxic effects, with IC50 values that were substantially lower than those observed for traditional treatments such as melphalan .

Pharmacokinetic Considerations

While the biological activity is promising, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for therapeutic application. The lipophilicity of the compound may affect its oral bioavailability; thus, further studies on its pharmacokinetics are warranted.

Properties

IUPAC Name

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-26-17-8-6-5-7-16(17)22-20(23)15(13-21)11-14-9-10-18(24-2)19(12-14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQAJBSPPHKIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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